molecular formula C15H22N2O3 B2986393 N1-(3-hydroxy-4,4-dimethylpentyl)-N2-phenyloxalamide CAS No. 1396843-60-9

N1-(3-hydroxy-4,4-dimethylpentyl)-N2-phenyloxalamide

Cat. No. B2986393
M. Wt: 278.352
InChI Key: JLANWJBARXFIHY-UHFFFAOYSA-N
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Description

N1-(3-hydroxy-4,4-dimethylpentyl)-N2-phenyloxalamide is a chemical compound with the following properties:



  • Molecular Formula : C<sub>14</sub>H<sub>22</sub>N<sub>2</sub>O<sub>2</sub>

  • Molecular Weight : Approximately 298.4 g/mol



Molecular Structure Analysis

The molecular structure of N1-(3-hydroxy-4,4-dimethylpentyl)-N2-phenyloxalamide consists of the following components:



  • A central oxalamide core (oxalamide group)

  • A phenyl group attached to one of the nitrogen atoms

  • A hydroxyalkyl group (3-hydroxy-4,4-dimethylpentyl) attached to the other nitrogen atom



Chemical Reactions Analysis


  • Hydrolysis reactions

  • Esterification reactions

  • Substitution reactions

  • Oxidation or reduction reactions



Physical And Chemical Properties Analysis


  • Solubility : Investigate its solubility in various solvents (e.g., water, organic solvents).

  • Melting Point : Determine the melting point.

  • Stability : Assess its stability under different conditions (e.g., temperature, pH).


Scientific Research Applications

Chemistry and Drug Design

Research on related compounds demonstrates the importance of structural modification in enhancing biological activity or specificity. For example, the study on "Copper-Catalyzed Hydroxylation of (Hetero)aryl Halides under Mild Conditions" highlights the utility of specific catalysts and ligands, such as N,N'-bis(4-hydroxyl-2,6-dimethylphenyl)oxalamide (BHMPO), in the hydroxylation of aryl halides, presenting a method that could be applicable in the synthesis or modification of complex molecules including "N1-(3-hydroxy-4,4-dimethylpentyl)-N2-phenyloxalamide" (Shanghua Xia et al., 2016).

Pharmacological Applications

Related compounds have been explored for their potential in treating various diseases, such as cancer. For instance, "Synthesis of functionalized amino acid derivatives as new pharmacophores for designing anticancer agents" demonstrates the exploration of novel compounds for their cytotoxicity against cancer cell lines, which could inform the development of "N1-(3-hydroxy-4,4-dimethylpentyl)-N2-phenyloxalamide" as a potential therapeutic agent (Vivek Kumar et al., 2009).

Material Science and Environmental Applications

Studies on related chemical structures have also contributed to material science, for example, "A comparison of fenuron degradation by hydroxyl and carbonate radicals in aqueous solution" investigates the transformation and degradation of specific compounds in the environment, which could be relevant for understanding the environmental fate and breakdown of "N1-(3-hydroxy-4,4-dimethylpentyl)-N2-phenyloxalamide" (P. Mazellier et al., 2007).

Safety And Hazards


  • Toxicity : Evaluate its toxicity profile through in vitro and in vivo studies.

  • Handling Precautions : Provide guidelines for safe handling, storage, and disposal.

  • Environmental Impact : Consider its impact on the environment.


Future Directions

Future research should focus on:



  • Biological Activity : Investigate its potential as a therapeutic agent.

  • Structure-Activity Relationship (SAR) : Explore modifications to enhance its properties.

  • Pharmacokinetics : Study its absorption, distribution, metabolism, and excretion.


Please note that the above analysis is based on existing knowledge and research. For more detailed information, refer to relevant scientific literature123.


properties

IUPAC Name

N-(3-hydroxy-4,4-dimethylpentyl)-N'-phenyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-15(2,3)12(18)9-10-16-13(19)14(20)17-11-7-5-4-6-8-11/h4-8,12,18H,9-10H2,1-3H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLANWJBARXFIHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CCNC(=O)C(=O)NC1=CC=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3-hydroxy-4,4-dimethylpentyl)-N2-phenyloxalamide

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